Brevinin-1AUb
Description
Brevinin-1AUb is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American red-legged frog, Rana aurora aurora. It belongs to the Brevinin-1 family, characterized by a conserved C-terminal cyclic heptapeptide domain (Cys-X$^6$-Cys motif) and a variable N-terminal hydrophobic region. The primary structure of this compound comprises 24 amino acid residues with the sequence FLPILAGLAANILPKVFCSITKKC .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPILAGLAANILPKVFCSITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Structural Composition : The peptide contains 33.33% charged residues (Ee) and 66.67% hydrophobic residues (Cc) , contributing to its amphipathic nature, a critical property for membrane interaction .
- Antimicrobial Activity: Brevinin-1AUb exhibits broad-spectrum activity against Gram-negative bacteria (E. coli, P. aeruginosa, E. cloacae), Gram-positive bacteria (S. aureus, S. epidermidis), and the fungus C. albicans. Minimum inhibitory concentrations (MICs) range from 3 µg/mL (for S. aureus and C. albicans) to >50 µg/mL (for K. pneumoniae) .
- Mechanism of Action : Like other Brevinin peptides, it likely disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation or lysis.
Comparison with Similar Compounds
This compound is closely related to Brevinin-1AUa, another peptide from the same species. Below is a detailed comparison based on structural and functional data (Table 1).
Table 1: Structural and Functional Comparison of this compound and Brevinin-1AUa
| Parameter | This compound | Brevinin-1AUa |
|---|---|---|
| Sequence | FLPILAGLAANILPKVFCSITKKC | FLPILAGLAAKLVPKVFCSITKKC |
| Residue Composition | Ee: 33.33%, Cc: 66.67% | Hh: 12.50%, Ee: 33.33%, Cc: 54.17% |
| Length | 24 residues | 24 residues |
| MIC (µg/mL) | ||
| - E. coli | 25 | 13 |
| - P. aeruginosa | 25 | 25 |
| - E. cloacae | 25 | 13 |
| - K. pneumoniae | >50 | 50 |
| - S. aureus | 3 | 3 |
| - S. epidermidis | 6 | 6 |
| - C. albicans | 3 | 3 |
| Key Structural Variance | N-terminal: AANILPK | N-terminal: AAKLVPK |
Key Findings:
Sequence Variability : The substitution of KLVPK (Brevinin-1AUa) with NILPK (this compound) in the N-terminal region alters hydrophobicity and charge distribution. This change may enhance interactions with bacterial membranes, explaining this compound’s higher MICs against E. coli and E. cloacae .
Residue Composition : this compound lacks the Hh (hydrophobic) component reported in Brevinin-1AUa, which could reduce hemolytic activity while maintaining antimicrobial efficacy.
Activity Against K. pneumoniae : this compound shows reduced potency (>50 µg/mL) compared to Brevinin-1AUa (50 µg/mL), suggesting structural sensitivity to specific bacterial membrane components.
Broader Context:
- Comparison with Other Brevinin Peptides : this compound shares the C-terminal cysteine-stabilized α-helix (CSH) motif with peptides like Brevinin-2GU and Brevinin-1E. However, its extended N-terminal region distinguishes it in terms of target specificity and potency .
- Trade-offs in Design : The higher cationic charge (66.67% Cc) in this compound may improve bacterial membrane targeting but could also increase cytotoxicity risks, a common challenge in AMP optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
